

# A Kinase Specificity Profile of Dasatinib: A Case Study in Off-Target Analysis

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Compound of Interest		
Compound Name:	Aromatase-IN-3	
Cat. No.:	B12378570	Get Quote

#### Introduction

In drug discovery and development, understanding the specificity of a compound is paramount. While a drug is often designed to interact with a primary target, its potential interactions with other cellular components, known as off-target effects, can have significant implications for both efficacy and safety. Kinase inhibitors, a major class of therapeutic agents, are particularly susceptible to off-target interactions due to the conserved nature of the ATP-binding pocket across the kinome.

This guide provides a comprehensive analysis of the kinase specificity of Dasatinib, a potent tyrosine kinase inhibitor. As specific kinase profiling data for a compound designated "Aromatase-IN-3" is not publicly available, we are using Dasatinib as a well-characterized example to illustrate the principles and methodologies of kinase specificity profiling. Dasatinib's primary targets are BCR-ABL and SRC family kinases, and it is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] However, it is known to be a multi-kinase inhibitor, making it an excellent case study for examining kinase selectivity.

# Quantitative Kinase Specificity Profile of Dasatinib

The following table summarizes the binding affinities of Dasatinib against a panel of kinases, as determined by the KINOMEscan™ competitive binding assay. The dissociation constant (Kd) is a measure of the binding affinity between a ligand (Dasatinib) and a protein (kinase); a lower Kd value indicates a stronger binding affinity.



Kinase Target	Dissociation Constant (Kd) in nM
ABL1	<1
SRC	<1
LCK	< 1
YES1	< 1
FYN	< 1
c-KIT	1.1
PDGFRβ	1.1
EPHA2	1.3
DDR1	28
втк	6.1
TEC	6.8
CSK	16
ρ38α (ΜΑΡΚ14)	220
MEK1 (MAP2K1)	> 10,000

This table is a compilation of data from multiple sources and represents a selection of key onand off-targets of Dasatinib. The KINOMEscan<sup>™</sup> platform can assess binding against a much larger panel of over 450 kinases.

# **Experimental Protocols**KINOMEscan™ Competitive Binding Assay

The kinase selectivity of Dasatinib is determined using the KINOMEscan™ assay, a high-throughput, competition-based binding assay.[2][3][4][5]

Principle: The assay measures the ability of a test compound (Dasatinib) to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase



that remains bound to the immobilized ligand is quantified.

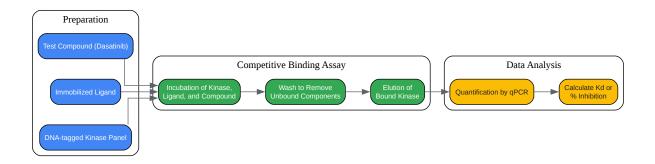
#### Procedure:

- Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions to a DNA tag for quantification by qPCR.
- Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., magnetic beads).
- Competitive Binding: The DNA-tagged kinases are incubated in individual wells with the immobilized ligand and the test compound (Dasatinib) at various concentrations. A DMSO control (no test compound) is included to represent 100% kinase binding.
- Washing: Unbound kinase and test compound are washed away.
- Elution: The bound kinase is eluted from the solid support.
- Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative
  PCR (gPCR). The signal is inversely proportional to the binding affinity of the test compound.
- Data Analysis: The results are typically reported as the percentage of the DMSO control or as a dissociation constant (Kd) calculated from a dose-response curve.

## **Visualizations**

## **Experimental Workflow for Kinase Specificity Profiling**



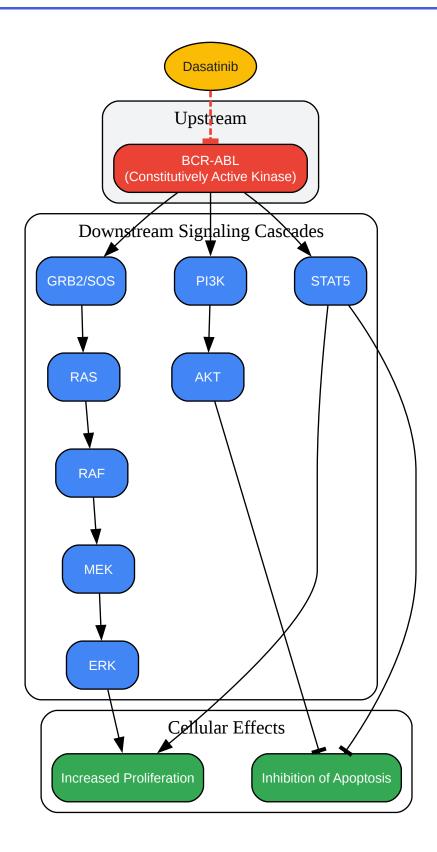


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Caption: KINOMEscan™ Experimental Workflow.

## **BCR-ABL Signaling Pathway and Dasatinib Inhibition**





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Caption: BCR-ABL Signaling and Dasatinib Inhibition.



#### Conclusion

The kinase specificity profile of Dasatinib reveals its potent inhibition of the intended targets, BCR-ABL and SRC family kinases, which underlies its therapeutic efficacy in CML and Ph+ALL. However, the data also clearly demonstrates its interaction with a number of other kinases, some with high affinity. This "polypharmacology" can contribute to both its broader anti-cancer activity and its side-effect profile. This case study of Dasatinib underscores the critical importance of comprehensive kinase specificity profiling in modern drug development. Such analyses provide invaluable insights into a compound's mechanism of action, help to rationalize its clinical effects, and guide the development of more selective and safer therapeutic agents.

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